molecular formula C23H27N7O5S B2632142 Ethyl 4-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate CAS No. 672344-58-0

Ethyl 4-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate

Cat. No. B2632142
CAS RN: 672344-58-0
M. Wt: 513.57
InChI Key: HPKSDROFXSGXKQ-UHFFFAOYSA-N
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Description

This compound is known by the registry number ZINC000009969558 . It has a molecular formula of C23H27N7O5S and an average mass of 513.569 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a benzoxazole ring, a piperazine ring, and a purine ring, among others .

Scientific Research Applications

Chemical Synthesis and Intermediates

The compound is involved in the chemical synthesis and preparation of various intermediates. For instance, it plays a crucial role in the synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, which is a valuable intermediate in creating antihypertensive agents like Doxazosin. Doxazosin is primarily indicated for treating hypertension and urinary outflow obstruction due to benign prostate hyperplasia (BPH) (Ramesh, Reddy, & Reddy, 2006).

Reactivity with Amines

The compound has been studied for its reactivity with secondary amines. Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, when reacted with secondary amines, yield products like 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides. Specifically, the reaction with piperazine results in N,N′-disubstituted piperazine derivatives, showcasing the compound's versatility in organic synthesis (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Role in Synthesizing Benzoxazines

The compound is instrumental in synthesizing new derivatives of benzoxazines. It was used in obtaining ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, a precursor for various substituted benzoxazines. These compounds have potential applications in medicinal chemistry and drug development (Ying-he, 2006).

properties

IUPAC Name

ethyl 4-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O5S/c1-3-34-23(33)29-12-10-28(11-13-29)20-25-18-17(19(31)26-21(32)27(18)2)30(20)9-6-14-36-22-24-15-7-4-5-8-16(15)35-22/h4-5,7-8H,3,6,9-14H2,1-2H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKSDROFXSGXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCCSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate

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